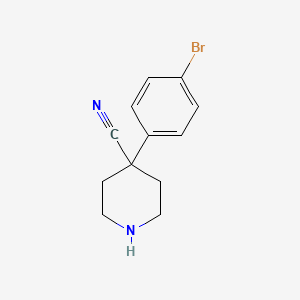

4-(4-Bromophenyl)piperidine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Bromophenyl)piperidine-4-carbonitrile is a chemical compound with the molecular formula C12H13BrN2 and a molecular weight of 265.15 g/mol . This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a carbonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 4-(4-Bromophenyl)piperidine-4-carbonitrile typically involves the following steps:

Suzuki–Miyaura Coupling: This method involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production: Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. Specific details on industrial methods are often proprietary and not publicly disclosed.

Análisis De Reacciones Químicas

4-(4-Bromophenyl)piperidine-4-carbonitrile undergoes several types of chemical reactions:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction:

Common Reagents and Conditions: Palladium catalysts are commonly used in coupling reactions, while other reagents may include bases and solvents suitable for the specific reaction conditions.

Aplicaciones Científicas De Investigación

4-(4-Bromophenyl)piperidine-4-carbonitrile is utilized in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Industry: It may be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Mecanismo De Acción

Comparación Con Compuestos Similares

4-(4-Bromophenyl)piperidine-4-carbonitrile can be compared with other similar compounds:

4-Bromo-N-Cbz-piperidine: This compound has a similar bromophenyl group but differs in the presence of a carboxylate group instead of a carbonitrile.

1-(4-Bromo-phenyl)-piperidine: This compound lacks the carbonitrile group, making it less reactive in certain chemical reactions.

Actividad Biológica

4-(4-Bromophenyl)piperidine-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Chemical Formula : C13H12BrN2

- Molecular Weight : 276.15 g/mol

- Structural Features : The compound features a piperidine ring substituted with a bromophenyl group and a carbonitrile functional group, which may influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the bromine atom enhances the lipophilicity and binding affinity to target sites, potentially modulating neurotransmitter systems and other pathways.

Key Mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes, contributing to its therapeutic effects against various diseases.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to the piperidine structure. For instance, modifications on the piperidine ring can lead to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of electron-withdrawing groups like bromine has been shown to increase antibacterial potency by enhancing the compound's interaction with bacterial cell membranes .

Antifungal Activity

Similar derivatives have demonstrated antifungal activity, suggesting that this compound may possess broad-spectrum antimicrobial properties. The exact mechanism involves disruption of fungal cell wall synthesis or interference with metabolic pathways .

Case Studies

- In Vitro Studies : A study conducted on various piperidine derivatives showed that the introduction of a bromine atom significantly increased the inhibitory action against selected bacterial strains. This suggests that this compound could be a candidate for further development as an antibacterial agent .

- Pharmacokinetic Profiling : Research evaluating the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics, which are critical for therapeutic efficacy. These findings support the potential use of this compound in clinical settings for treating infections .

Data Tables

Propiedades

IUPAC Name |

4-(4-bromophenyl)piperidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSFSVGHKAZFLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734943 |

Source

|

| Record name | 4-(4-Bromophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255666-69-3 |

Source

|

| Record name | 4-(4-Bromophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.